molecular formula C13H7F3 B14254640 4,9,9-Trifluoro-9H-fluorene CAS No. 189508-05-2

4,9,9-Trifluoro-9H-fluorene

Cat. No.: B14254640
CAS No.: 189508-05-2
M. Wt: 220.19 g/mol
InChI Key: XSEBXCLPLRFGTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,9,9-Trifluoro-9H-fluorene is an organic compound that belongs to the fluorene family. It is characterized by the presence of three fluorine atoms attached to the fluorene core. This compound is known for its unique photophysical properties and has been studied for various applications in materials science and organic electronics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,9,9-Trifluoro-9H-fluorene typically involves the introduction of fluorine atoms into the fluorene structure. One common method is the fluorination of 9H-fluorene using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using similar fluorinating agents. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

4,9,9-Trifluoro-9H-fluorene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form fluorenone derivatives.

    Reduction: Reduction reactions can convert it back to the parent fluorene compound.

    Substitution: Electrophilic substitution reactions can introduce other functional groups into the fluorene core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents are employed under acidic conditions.

Major Products Formed

    Oxidation: Fluorenone derivatives.

    Reduction: Fluorene.

    Substitution: Halogenated fluorenes or other substituted derivatives.

Scientific Research Applications

4,9,9-Trifluoro-9H-fluorene has been extensively studied for its applications in various fields:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential use in biological imaging due to its fluorescent properties.

    Medicine: Explored for its potential as a drug delivery agent or in the development of pharmaceuticals.

    Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic devices due to its excellent photophysical properties.

Mechanism of Action

The mechanism of action of 4,9,9-Trifluoro-9H-fluorene involves its interaction with various molecular targets. In biological systems, it may interact with cellular components through its fluorine atoms, which can form strong hydrogen bonds and other interactions. In electronic applications, its unique electronic structure allows it to participate in charge transfer processes, making it suitable for use in OLEDs and other devices.

Comparison with Similar Compounds

Similar Compounds

    9H-Fluorene: The parent compound without fluorine atoms.

    9,9-Difluoro-9H-fluorene: A similar compound with two fluorine atoms.

    9,9-Dioctyl-9H-fluorene: A derivative with octyl groups instead of fluorine atoms.

Uniqueness

4,9,9-Trifluoro-9H-fluorene is unique due to the presence of three fluorine atoms, which significantly alter its chemical and physical properties compared to its analogs. The fluorine atoms enhance its stability, photophysical properties, and reactivity, making it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

189508-05-2

Molecular Formula

C13H7F3

Molecular Weight

220.19 g/mol

IUPAC Name

4,9,9-trifluorofluorene

InChI

InChI=1S/C13H7F3/c14-11-7-3-6-10-12(11)8-4-1-2-5-9(8)13(10,15)16/h1-7H

InChI Key

XSEBXCLPLRFGTM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C2(F)F)C=CC=C3F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.